1,4,7-Dioxazonane

Description

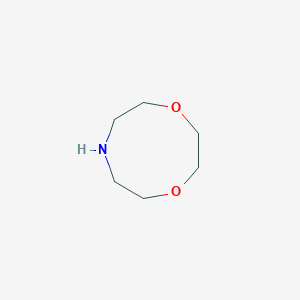

1,4,7-Dioxazonane is a heterocyclic organic compound with the molecular formula C6H13NO2. It is a colorless liquid with a faint sweet odor. This compound is part of the larger family of dioxanes, which are known for their use in various industrial and scientific applications .

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

1,4,7-dioxazonane |

InChI |

InChI=1S/C6H13NO2/c1-3-8-5-6-9-4-2-7-1/h7H,1-6H2 |

InChI Key |

NXXLZINLZONHJV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7-Dioxazonane can be synthesized through several methods. One common synthetic route involves the reaction of diethylene glycol with ammonia under high pressure and temperature conditions. The reaction typically requires a catalyst, such as a metal oxide, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,4,7-Dioxazonane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into simpler compounds.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.

Major Products Formed

The major products formed from these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1,4,7-Dioxazonane has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.

Biology: This compound is employed in the study of enzyme mechanisms and as a stabilizer for certain biological samples.

Medicine: Research into its potential therapeutic uses is ongoing, particularly in the development of new pharmaceuticals.

Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,7-Dioxazonane involves its interaction with various molecular targets and pathways. It can act as a stabilizer for reactive intermediates in chemical reactions, thereby influencing the reaction kinetics and outcomes. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

1,4-Dioxane: A well-known solvent with similar structural features but different chemical properties.

1,3-Dioxane: Another isomer with distinct reactivity and applications.

7-Benzyl-1,4,7-Dioxazonane: A derivative with additional functional groups that modify its chemical behavior.

Uniqueness

1,4,7-Dioxazonane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms within the ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Biological Activity

1,4,7-Dioxazonane is a heterocyclic compound that has gained attention for its potential biological activities. This compound, characterized by a dioxazonane ring structure, has been studied for various pharmacological properties, including antiviral and antibacterial effects. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound consists of a six-membered ring containing two nitrogen atoms and two oxygen atoms. Its unique structure allows it to interact with biological systems in various ways, making it a compound of interest in medicinal chemistry.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. For instance, studies have shown that certain derivatives can disrupt the assembly and disassembly of viral capsids. This mechanism is particularly relevant for treating Hepatitis B virus (HBV) infections. The compounds are believed to induce aberrant capsid morphology, which leads to a reduction in viral load and infectivity .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Various studies report that compounds with this scaffold demonstrate activity against both Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : Some derivatives showed minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.

- Pseudomonas aeruginosa : Certain compounds exhibited excellent antibacterial activity against this pathogen .

Study on Antiviral Effects

In a study focused on HBV treatment, this compound derivatives were tested for their ability to modulate capsid assembly. The results indicated that these compounds could effectively inhibit the formation of HBV cccDNA, which is crucial for viral replication . This suggests a promising avenue for developing new antiviral therapies.

Study on Antibacterial Effects

Another investigation assessed the antibacterial properties of synthesized this compound derivatives against various bacterial strains. The study found that most compounds exhibited significant activity against Staphylococcus epidermidis and Enterococcus faecalis, while showing limited effectiveness against Escherichia coli and Klebsiella pneumoniae .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| A | Staphylococcus aureus | 625 - 1250 | Excellent |

| B | Staphylococcus epidermidis | < 500 | Excellent |

| C | Enterococcus faecalis | 625 | Moderate |

| D | Pseudomonas aeruginosa | < 500 | Excellent |

| E | Escherichia coli | No activity | None |

| F | Klebsiella pneumoniae | No activity | None |

Table 2: Antiviral Activity Against HBV

| Compound | Mechanism of Action | Effectiveness |

|---|---|---|

| G | Disruption of capsid assembly | High |

| H | Inhibition of cccDNA formation | Moderate |

| I | Induction of aberrant capsid morphology | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.